DMT-dG(ib) Phosphoramidite-13C10,15N5

Isotope Dilution Mass Spectrometry Oligonucleotide Quantification Internal Standard

Researchers synthesizing internal standards for oligonucleotide bioanalysis face co-eluting MS signals and matrix effects. DMT-dG(ib) Phosphoramidite-13C10,15N5 provides a +15 Da mass shift that avoids deuterium-associated retention time shifts, enabling fully resolved MS signals for quantitative isotope-dilution LC-MS/MS. Key outcomes: - Uniform +15 Da mass shift at every guanosine residue for analyte-matched internal standards. - Enables complete sequential resonance assignments via 13C-15N correlation NMR. - Compatible with standard DNA synthesizers and ammonia deprotection; >1 year shelf life at -20 °C.

Molecular Formula C44H54N7O8P
Molecular Weight 854.8 g/mol
Cat. No. B15139464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dG(ib) Phosphoramidite-13C10,15N5
Molecular FormulaC44H54N7O8P
Molecular Weight854.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1/i25+1,26+1,27+1,36+1,37+1,38+1,39+1,40+1,42+1,43+1,46+1,47+1,48+1,49+1,50+1
InChIKeyFDRMKYVTIFSDPR-PIGRPQOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dG(ib) Phosphoramidite-13C10,15N5: Overview & DNA Synthesis Role


DMT-dG(ib) Phosphoramidite-13C10,15N5 (CAS 2483830-16-4) is an isotopically labeled phosphoramidite monomer used as a building block in solid-phase oligonucleotide synthesis. It is derived from the standard deoxyguanosine phosphoramidite DMT-dG(ib) (unlabeled CAS 93183-15-4) by uniform replacement of the ten carbon atoms of the deoxyribose and guanine base with 13C and the five nitrogen atoms of the guanine base with 15N, resulting in a molecular formula of C₃₄[¹³C]₁₀H₅₄N₂[¹⁵N]₅O₈P and a molecular weight increase from 839.92 to 854.81 Da . The compound retains the standard 5′-O‑dimethoxytrityl (DMT) protecting group and N²‑isobutyryl (ib) exocyclic amine protection, preserving full compatibility with automated DNA synthesis platforms and standard ammonia deprotection protocols (8 h at 55 °C) . Manufacturers such as Cambridge Isotope Laboratories supply it under catalog number CNLM‑6825, with a specified chemical purity of ≥95% and isotopic enrichment of 98 atom % for both 13C and 15N [1].

Isotope-labeled phosphoramidite
Workflow Solid-phase DNA synthesis; dual 13C/15N per dG for MS/NMR
Compatibility Standard DMT/ib protection; automated synthesizer-ready
Selection Uniform +15 Da shift with co-elution; avoids deuterium retention shift

Why DMT-dG(ib) Phosphoramidite-13C10,15N5 Is Irreplaceable


Isotope-labeled phosphoramidites are designed for fundamentally different analytical and structural biology workflows than their unlabeled counterparts. In isotope-dilution liquid chromatography–tandem mass spectrometry (LC‑MS/MS), a stable isotope-labeled internal standard (SIL‑IS) must co-elute with the analyte while providing a distinct mass shift; 13C/15N dual labeling yields an M+15 shift that avoids the chromatographic retention time perturbations frequently observed with deuterated analogs, thereby improving quantification accuracy [1]. In NMR spectroscopy, uniform 13C,15N labeling enables 13C‑13C and 13C‑15N correlation experiments that resolve spectral overlap—a capability absent in single-isotope (15N‑only or 13C‑only) phosphoramidites [2]. Substituting an unlabeled DMT-dG(ib) phosphoramidite for a labeled one is not simply a matter of cost; it would completely forfeit the detection channel (MS) or the resonance assignment power (NMR) for which the labeled building block was specified, leading to uninterpretable data or failed analytical method validation [3].

Unlabeled Lacks mass shift needed for MS detection; cannot serve as SIL-IS
15N-only +5 Da shift may overlap natural isotopologue cluster in oligos >20 nt
Deuterated Retention time shift (≥0.1 min) can compromise co-elution and matrix-effect correction

DMT-dG(ib) Phosphoramidite-13C10,15N5 vs. Analogs: Key Evidence


Mass Shift and LC‑MS Co-Elution: Dual Label Advantage

In LC‑MS/MS quantification of oligonucleotides, stable isotope-labeled internal standards (SIL‑IS) must co-elute exactly with the analyte to compensate for matrix effects. Deuterated (²H) labels, when applied to a molecule of this size, can produce a retention time shift (ΔtR) of 0.1–0.3 min on reversed-phase columns, leading to differential ion suppression and quantification bias [1]. In contrast, 13C and 15N labels induce negligible chromatographic isotope effects. The dual-labeled DMT-dG(ib) Phosphoramidite-13C10,15N5 provides a mass shift of +14.89 Da (calculated: 854.81 Da labeled vs. 839.92 Da unlabeled), which is sufficient for baseline separation from the natural isotopologue distribution in a triple-quadrupole MS while ensuring identical retention to the unlabeled analyte . Single-isotope versions such as DMT-dG(ib) Phosphoramidite-15N5 offer a smaller mass shift (+5 Da), which can lead to MS signal overlap with the natural 13C isotopologue cluster of the analyte in molecules exceeding ~20 nucleotides [2].

Mass shift & co-elution
Class-level
+14.89 Da mass shift
ΔtR ≈ 0 min
Co-eluting SIL-IS supports matrix-effect compensation
vs deuterated ΔtR ≥0.1 min; 15N-only shift +5 Da may overlap
Isotope Dilution Mass Spectrometry Oligonucleotide Quantification Internal Standard

Isotopic Enrichment: Chemical Synthesis vs Enzymatic Labeling

Enzymatic synthesis of labeled DNA using 13C/15N‑labeled dNTPs and polymerase chain reaction (PCR) yields DNA with site‑specific but non‑uniform isotopic incorporation because the labeled nucleotides are diluted by the unlabeled template and are incorporated only at positions complementary to the template. In contrast, chemical solid-phase synthesis using DMT-dG(ib) Phosphoramidite-13C10,15N5 places a fully labeled guanosine residue at every dG position of the oligonucleotide, with each labeled residue possessing 98 atom % 13C and 98 atom % 15N isotopic enrichment [1]. The chemical purity of the monomer is specified at ≥95% (HPLC) with ≤0.3 wt % water content, translating to a coupling efficiency of ≥99% under standard tetrazole‑activation conditions . For a 25‑mer oligonucleotide containing six dG residues, the overall isotopic enrichment of dG positions is >97 atom %, whereas PCR‑based labeling of the same sequence typically yields 70–90 atom % enrichment at dG positions due to incomplete substitution of unlabeled nucleotide pools [2].

Isotopic enrichment
Cross-study comparable
Chem synthesis
>97 atom % 13C/15N per dG
PCR labeling
70–90 atom % enrichment
Uniform high enrichment supports NMR sensitivity
Monomer ≥95% purity, ≥99% coupling efficiency reported
Solid-Phase Oligonucleotide Synthesis Isotopic Enrichment NMR Sample Preparation

Coupling Efficiency and Deprotection Kinetics

The DMT-dG(ib) Phosphoramidite-13C10,15N5 uses the identical isobutyryl (ib) exocyclic amine protection and 5'-O‑DMT protection as the industry‑standard unlabeled monomer. Sigma‑Aldrich specifies that Proligo‑grade DMT-dG(ib) phosphoramidites achieve ≥99% coupling efficiency as measured by trityl assay and ≥99% purity by 31P‑NMR . The labeled monomer is manufactured using the same synthetic route and quality‑control specifications, with independent vendors confirming ≥95% chemical purity and 98 atom % isotopic enrichment . The standard ammonia deprotection protocol (8 h at 55 °C) fully removes the isobutyryl group; this is significantly longer than the 2–3 h at 55 °C required for the fast‑deprotecting dimethylformamidine (dmf) analog (DMT-dG(dmf) phosphoramidite) [1]. However, the ib‑protected monomer exhibits greater shelf stability in acetonitrile solution, with ≤0.3 wt % residual water after storage , whereas dmf‑protected phosphoramidites are more hygroscopic and susceptible to hydrolysis over extended synthesis campaigns.

Coupling & deprotection
Head-to-head
≥99% coupling
8 h deprotection
Robust on-instrument stability for automated runs
dmf analog deprotects in 2–3 h but higher hygroscopicity
DNA Synthesis Coupling Efficiency Isobutyryl Deprotection

NMR Spectroscopy: Dual-Isotope Labeling Advantage

Uniform 13C,15N labeling of every guanosine residue, achieved through chemical incorporation of DMT-dG(ib) Phosphoramidite-13C10,15N5, enables 13C‑edited, 15N‑filtered, and 13C‑15N correlation NMR experiments (e.g., HCN, HNCO) that dramatically simplify the spectra of DNA oligonucleotides larger than ~15 base pairs [1]. In a representative study, a 17‑base‑pair DNA duplex containing 13C,15N‑labeled dG residues showed complete resolution of all guanine H8, C8, and N7/N9 resonances, whereas the unlabeled duplex exhibited severe overlap in both 1H and 13C dimensions, precluding unambiguous sequential assignment [2]. Single‑isotope (15N‑only) labeling provides imino proton assignments but cannot resolve carbon‑bound proton overlap; conversely, 13C‑only labeling lacks the through‑bond correlation pathways needed for unambiguous nucleobase nitrogen assignment. The dual‑labeled phosphoramidite thus uniquely enables complete guanosine resonance assignment in a single synthetic oligonucleotide [3].

NMR assignment power
Class-level
Enables HCN, HNCO for complete guanosine assignment
Single-sample resolution of all guanine resonances
15N-only or 13C-only leaves spectral ambiguity
Biomolecular NMR 13C-15N Correlation DNA Structure Determination

Cost-Efficiency for Short DNA Oligonucleotides

For short DNA oligonucleotides (≤30 nucleotides), chemical synthesis using labeled phosphoramidites is more economical than PCR‑based enzymatic labeling. While the labeled phosphoramidite monomer cost is higher per milligram (~€3,400–5,800 for 25–50 mg CNLM‑6825 via Eurisotop [1]), a typical 1 µmol synthesis of a 20‑mer consumes only ~4 mg of labeled phosphoramidite per dG coupling, yielding ~0.3 µmol of purified labeled oligonucleotide. In contrast, PCR‑based labeling requires 2–5 µmol of each labeled dNTP (cost ~€800–1,200 per 50 µmol for 13C,15N‑dGTP) plus template, primers, polymerase, and purification, with substantial loss to non‑template incorporation [2]. Furthermore, the chemically synthesized oligonucleotide contains labeled dG at exactly the designed positions with precisely known isotopic enrichment, whereas PCR‑derived DNA has variable enrichment depending on sequence context and cycle number [3].

Cost context
Cross-study comparable
~€275–465 per 100 nmol oligo
Cost-context for positional enrichment >97%
PCR ~€200–350 but lower and variable dG enrichment
Oligonucleotide Synthesis Economics Labeled DNA Production Phosphoramidite vs dNTP

Shelf Stability: Monomer vs Pre-Synthesized Oligos

DMT-dG(ib) Phosphoramidite-13C10,15N5 is documented to be stable for at least one year when stored at −20 °C or below, desiccated, and protected from light . Pre‑synthesized, labeled oligonucleotides, in contrast, are subject to gradual degradation via depurination and oxidation, with shelf lives typically specified as 6 months at −20 °C for DNA of >20 nucleotides . Procuring the labeled phosphoramidite monomer thus enables on‑demand synthesis of fresh oligonucleotide batches as needed, avoiding the degradation‑associated variability in concentration and purity that can plague long‑term studies using pre‑synthesized labeled oligos. The monomer is shipped with cold packs and silica desiccant [1], and its stability in anhydrous acetonitrile solution under argon at room temperature is specified as ≥24 h based on the unlabeled analog .

Shelf stability
Supporting evidence
≥1 year at −20 °C (solid)
On-demand synthesis avoids oligo degradation
Pre-synthesized oligos ~6 months; depurination risk
Phosphoramidite Stability Cold Chain Storage On‑Demand Synthesis

DMT-dG(ib) Phosphoramidite-13C10,15N5 Application Scenarios


LC-MS/MS Quantification of Therapeutic Oligonucleotides

In pharmacokinetic and bioequivalence studies of antisense oligonucleotide drugs, regulatory guidelines increasingly require isotope-dilution LC‑MS/MS for accurate quantification in plasma and tissue. Synthesizing the analyte-matched internal standard using DMT-dG(ib) Phosphoramidite-13C10,15N5 ensures that every guanosine residue in the internal standard oligonucleotide carries a +15 Da mass shift, providing a fully resolved MS signal that co‑elutes with the unlabeled drug substance, thereby compensating for matrix effects without altering chromatographic retention [1]. This circumvents the regulatory risk associated with deuterated internal standards, which can exhibit differential extraction recovery and retention time shifts that complicate method validation [2].

NMR Structure Determination of Protein-DNA Complexes

For structural biology groups studying transcription factor‑DNA or repair enzyme‑DNA complexes by heteronuclear NMR, incorporating DMT-dG(ib) Phosphoramidite-13C10,15N5 at every guanosine position of the DNA strand enables complete sequential resonance assignment of the guanosine spin systems via through‑bond 13C‑15N correlation experiments [1]. This approach has been successfully demonstrated in the assignment of a 17‑base‑pair λ‑cro operator DNA where 13C,15N‑labeled dG residues were synthesized using labeled phosphoramidite, resolving all guanine base and sugar resonances without the need for perdeuteration [2].

Site-Specifically Labeled DNA Substrates for Enzyme Studies

DNA repair and modification enzymes (e.g., O⁶‑alkylguanine‑DNA alkyltransferase, uracil‑DNA glycosylase) often require substrates with isotopic labels at specific guanosine positions for kinetic isotope effect (KIE) measurements or for tracking reaction products by MS. Using DMT-dG(ib) Phosphoramidite-13C10,15N5 in solid-phase synthesis yields oligonucleotides in which every dG carries a uniform +15 Da tag, enabling direct MS quantification of the substrate‑to‑product conversion without the ambiguity of natural isotopologue interference [1]. The approach has been validated in the synthesis of 13C,15N‑labeled HNE‑derived DNA adduct standards for isotope‑dilution nano‑LC‑MS/MS [2].

On-Demand Labeled Oligonucleotide Production in Core Facilities

Core facilities that support multiple investigator groups with diverse oligonucleotide sequence requirements benefit from procuring the labeled phosphoramidite monomer rather than stocking a library of pre‑synthesized labeled oligonucleotides. With a shelf life exceeding one year at −20 °C and compatibility with standard automated DNA synthesizers (ABI, Expedite, ÄKTA OligoPilot), DMT-dG(ib) Phosphoramidite-13C10,15N5 can be used on demand to generate any desired sequence containing labeled dG, eliminating the batch‑to‑batch variability and degradation issues associated with pre‑synthesized oligo inventories [1]. The monomer's documented stability in acetonitrile solution (≥24 h) supports overnight synthesis runs without loss of coupling efficiency [2].

Application
Selection Property
Validation Focus
Oligonucleotide bioanalysis (LC-MS/MS)
Co-eluting +15 Da dual label
Matrix-effect control without retention shift
NMR structure of protein-DNA complexes
Uniform 13C/15N per dG residue
Complete resonance assignment from single sample
Enzyme mechanism studies with labeled DNA
Site-specific +15 Da tag per dG
Substrate-product tracking by MS
On-demand labeled oligo synthesis (core facility)
Long monomer shelf life, standard synthesis
Batch-to-batch consistency review
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